6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with hexyl, methyl, and naphthalen-2-yl substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene core.
Introduction of Substituents: The hexyl, methyl, and naphthalen-2-yl groups are introduced through various substitution reactions. These reactions may involve the use of Grignard reagents, Friedel-Crafts alkylation, or other electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis, and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents, Friedel-Crafts catalysts (AlCl₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-naphthalen-2-yl-6-pentylfuro[3,2-g]chromen-7-one: Similar structure with a pentyl group instead of a hexyl group.
3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one: Lacks the hexyl and methyl substituents.
Uniqueness
6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to the specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H26O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-hexyl-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H26O3/c1-3-4-5-6-11-22-18(2)23-15-24-25(17-30-26(24)16-27(23)31-28(22)29)21-13-12-19-9-7-8-10-20(19)14-21/h7-10,12-17H,3-6,11H2,1-2H3 |
InChI Key |
QWGKDFGRRDAEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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